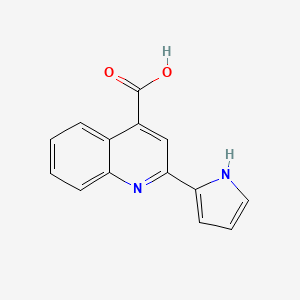
2-(1H-pyrrol-2-yl)quinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrrol-2-yl)quinoline-4-carboxylic Acid is a heterocyclic compound that combines the structural features of both pyrrole and quinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyrrole and quinoline moieties in its structure endows it with unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-2-yl)quinoline-4-carboxylic Acid typically involves the condensation of a pyrrole derivative with a quinoline precursor. One common method is the cyclization of 2-(1H-pyrrol-2-yl)aniline with suitable reagents under acidic or basic conditions. The reaction conditions often include the use of catalysts such as copper(II) salts or palladium complexes to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and microwave-assisted synthesis, are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrrol-2-yl)quinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyrrole or quinoline rings
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or quinoline rings .
Scientific Research Applications
2-(1H-pyrrol-2-yl)quinoline-4-carboxylic Acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-2-yl)quinoline-4-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. For instance, it may inhibit the DNA-binding activity of certain transcription factors, thereby modulating gene expression .
Comparison with Similar Compounds
- 2-(1H-pyrrol-1-yl)quinoline-4-carboxylic Acid
- 2-(1H-pyrrol-3-yl)quinoline-4-carboxylic Acid
- 2-(1H-pyrrol-2-yl)quinoline-3-carboxylic Acid
Comparison: Compared to these similar compounds, 2-(1H-pyrrol-2-yl)quinoline-4-carboxylic Acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the pyrrole ring attachment to the quinoline core can significantly affect the compound’s electronic properties and its interaction with biological targets .
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-8-13(12-6-3-7-15-12)16-11-5-2-1-4-9(10)11/h1-8,15H,(H,17,18) |
InChI Key |
HRSMHLJNYJAMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CN3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


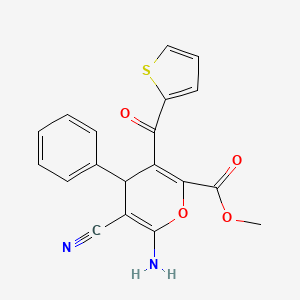
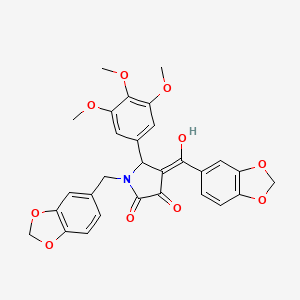
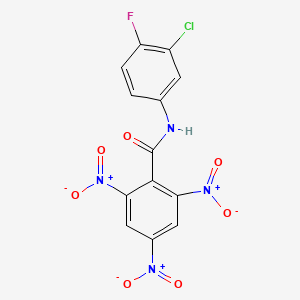
![N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B14943532.png)
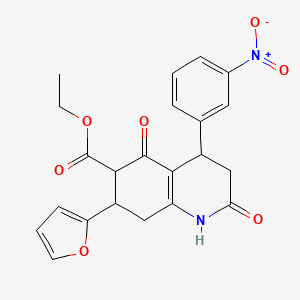
![2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14943542.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14943545.png)
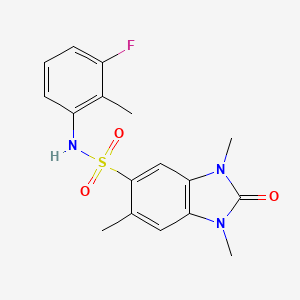
![ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943549.png)
![4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14943570.png)
![1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B14943573.png)
![1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14943594.png)
![N-(3-methoxybenzyl)-5-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14943595.png)
![(2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14943611.png)
